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Compound of Interest

4-Amino-3-chloro-5-methylbenzoic
Compound Name: o
aci

Cat. No.: B116018

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with
potential applications in medicinal chemistry and materials science. A thorough understanding
of its physicochemical properties is fundamental for its application in research and
development, particularly in areas such as drug design, where properties like solubility and
lipophilicity are critical determinants of a compound's pharmacokinetic and pharmacodynamic
profile. This technical guide provides a summary of the available physicochemical data,
detailed experimental protocols for property determination, and visualizations of its synthesis
and a relevant biological pathway.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of 4-Amino-3-
chloro-5-methylbenzoic acid are not readily available in public literature. However, its basic
molecular properties have been established.
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Property Value Source
IUPAC Name 4-Amino-3-chloro-5- N/A
methylbenzoic acid
CAS Number 157069-52-8 N/A
Molecular Formula CsHsCINO:2 N/A
Molecular Weight 185.61 g/mol N/A
Melting Point Data not available N/A
Boiling Point Data not available N/A
pKa Data not available N/A
Water Solubility Data not available N/A
LogP Data not available N/A

Experimental Protocols

Given the absence of specific experimental data for 4-Amino-3-chloro-5-methylbenzoic acid,

this section outlines detailed, generalized protocols for the determination of key

physicochemical properties applicable to this class of organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid

phase. It is a crucial indicator of purity.

Methodology:

o Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

o Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube,

sealed at one end, to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heated block or an oil bath and a thermometer or a digital temperature sensor.
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e Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to
ensure thermal equilibrium between the sample and the thermometer.

» Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid phase has liquefied (completion of melting) are
recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C)
is indicative of a pure compound.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an
amino-substituted carboxylic acid, two pKa values corresponding to the carboxylic acid and the
amino group can be expected.

Methodology:

e Solution Preparation: A precise weight of the compound is dissolved in a known volume of
deionized water or a suitable co-solvent if the compound has low water solubility. The initial
concentration is typically in the range of 0.01 to 0.1 M.

 Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer.

« Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally
to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and
the pH is recorded.

o Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point,
where the acid has been completely neutralized by the base, is identified as the point of
steepest inflection on the titration curve. The pKa is the pH at which half of the acid has been
neutralized (i.e., at half the volume of the equivalence point). For a compound with two
ionizable groups, two distinct equivalence points and corresponding pKa values may be
observed.[2][3][4]

Aqueous Solubility Determination (Shake-Flask Method)
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Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given

temperature.

Methodology:

Equilibration: An excess amount of the solid compound is added to a known volume of water
in a sealed flask.

Agitation: The flask is agitated at a constant temperature for a prolonged period (typically 24-
48 hours) to ensure that equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the saturated solution.

Quantification: A filtered aliquot of the saturated solution is carefully removed and its
concentration is determined using a suitable analytical technique, such as UV-Vis
spectroscopy or High-Performance Liquid Chromatography (HPLC).[5][6][7][8]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in a

biphasic system of two immiscible liquids, typically octan-1-ol and water. It is a key indicator of

a compound's lipophilicity.

Methodology:

Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other
by vigorous mixing followed by separation.

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the
one in which it is more soluble). The two phases are then combined in a separatory funnel
and shaken vigorously for a set period to allow for the partitioning of the compound between
the two layers.

Phase Separation: The mixture is allowed to stand until the two phases have completely
separated.
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e Quantification: The concentration of the compound in each phase is determined using an
appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the
compound in the octan-1-ol phase to its concentration in the aqueous phase. LogP is the
base-10 logarithm of P.[9][10][11]

Synthesis and Biological Activity

While specific details on the synthesis of 4-Amino-3-chloro-5-methylbenzoic acid are sparse
in readily available literature, a plausible synthetic route can be conceptualized based on
standard organic chemistry reactions. Furthermore, recent studies have highlighted the
potential of derivatives of 4-amino-3-chloro benzoate esters as inhibitors of the Epidermal
Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]

Conceptual Synthesis Pathway

The synthesis of 4-Amino-3-chloro-5-methylbenzoic acid could potentially start from a
readily available substituted toluene. The following diagram illustrates a logical sequence of
reactions.
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Conceptual Synthesis of 4-Amino-3-chloro-5-methylbenzoic acid

Starting Material

3,5-Dimethylaniline

Acetylation
Acetic Anhydride)

Intermediate 1

N-Acetyl-3,5-dimethylaniline

hlorination
(e.g., NCS)

Intermediate 2

2-Chloro-N-acetyl-3,5-dimethylaniline

Deacetylation
(Acid/Base Hydrolysis)

Intermediate 3

4-Amino-3-chloro-5-methyltoluene

Oxidation of Methyl Group
e.g., KMnO4) followed by Acetylation

Intermediate 4

4-Acetamido-3-chloro-5-methylbenzoic acid

Deacetylation
(Acid/Base Hydrolysis)

Final Broduct

4-Amino-3-chloro-5-methylbenzoic acid
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Simplified EGFR Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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